molecular formula C23H30O3 B12334314 Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester

Cat. No.: B12334314
M. Wt: 354.5 g/mol
InChI Key: LUVXDXNDOCZHGG-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid ester group, a methoxy group, and multiple tert-butyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The methoxy and tert-butyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and alcohol, which may interact with biological pathways. The methoxy and tert-butyl groups contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-methoxy-, 2,6-dimethylphenyl ester
  • Benzoic acid, 2-methoxy-, 2,6-diethylphenyl ester
  • Benzoic acid, 2-methoxy-, 2,6-diphenylphenyl ester

Uniqueness

Benzoic acid, 2-methoxy-, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester is unique due to the presence of multiple tert-butyl groups, which enhance its steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical properties and applications.

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(2,6-ditert-butyl-4-methylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C23H30O3/c1-15-13-17(22(2,3)4)20(18(14-15)23(5,6)7)26-21(24)16-11-9-10-12-19(16)25-8/h9-14H,1-8H3

InChI Key

LUVXDXNDOCZHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)OC(=O)C2=CC=CC=C2OC)C(C)(C)C

Origin of Product

United States

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